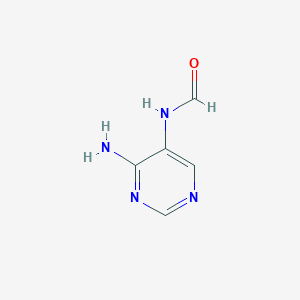
N-(4-Aminopyrimidin-5-yl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Aminopyrimidin-5-yl)formamide, also known as this compound, is a useful research compound. Its molecular formula is C5H6N4O and its molecular weight is 138.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
N-(4-Aminopyrimidin-5-yl)formamide has been identified as a precursor in the synthesis of antiviral nucleotide derivatives. These derivatives are crucial for developing treatments against viral infections. The compound serves as an intermediate in producing antiviral agents, enhancing the efficacy of existing medications .
Antitumor Activity
Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit tumor growth by targeting specific biochemical pathways involved in cell proliferation and apoptosis .
Organic Synthesis
This compound acts as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including cyclization and functionalization processes. This versatility makes it valuable in developing new pharmaceutical compounds and agrochemicals .
Case Studies
Several studies have documented the biological activity of this compound:
- Study on Cytotoxicity : A series of experiments demonstrated that compounds derived from this compound significantly inhibited the vascular endothelial growth factor receptor (VEGFR), showcasing their potential as anticancer agents .
- Antimicrobial Properties : Other research indicated that derivatives of this compound exhibited notable antimicrobial effects against Gram-positive bacteria, suggesting applications in developing new antibiotics.
Industrial Applications
In addition to its role in research and medicine, this compound is utilized in the chemical industry for producing various materials and chemicals. Its properties make it suitable for applications in polymer science and materials engineering.
Eigenschaften
CAS-Nummer |
16008-45-0 |
|---|---|
Molekularformel |
C5H6N4O |
Molekulargewicht |
138.13 g/mol |
IUPAC-Name |
N-(4-aminopyrimidin-5-yl)formamide |
InChI |
InChI=1S/C5H6N4O/c6-5-4(9-3-10)1-7-2-8-5/h1-3H,(H,9,10)(H2,6,7,8) |
InChI-Schlüssel |
UIOQNZBJJRKZCR-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NC=N1)N)NC=O |
Kanonische SMILES |
C1=C(C(=NC=N1)N)NC=O |
Synonyme |
Formamide, N-(4-amino-5-pyrimidinyl)- (6CI,8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















